De-guanidine Peramivir

Description

Structure

3D Structure

Properties

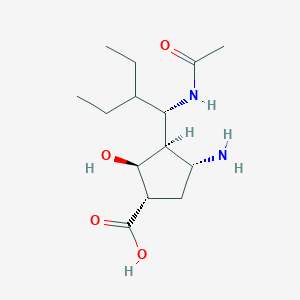

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

(1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12-,13+/m0/s1 |

InChI Key |

LUBKBQAAWUOYOW-CKIKVBCHSA-N |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of De-guanidine Peramivir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for De-guanidine Peramivir, an analog of the potent neuraminidase inhibitor Peramivir. This document outlines the multi-step synthesis, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the synthetic route through a chemical workflow diagram. The synthesis of this compound, chemically known as (1S,2S,3R,4R)-3-((1S)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid, is of significant interest as studies have shown that the guanidine group is not essential for potent inhibitory activity against some influenza strains.[1] This opens avenues for the development of next-generation antivirals with potentially improved pharmacological properties.

The presented pathway is a strategic adaptation of established Peramivir syntheses, proceeding through a key amino-intermediate prior to the guanidinylation step. By intercepting the synthesis at this stage and performing a final deprotection, this compound can be efficiently obtained.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, including yields and materials for each step.

Table 1: Materials and Reagents

| Step | Starting Material | Reagents and Solvents |

| 1 | Vince's Lactam | Methanol, Dry HCl gas, Diethyl ether |

| 2 | (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), n-hexane, Ethyl acetate |

| 3 | 2-ethylbutyraldehyde | Hydroxylamine hydrochloride, Potassium carbonate, Ethanol, Diethyl ether |

| 4 | (±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester & 2-ethyl-butyraldehyde oxime | Dichloromethane (CH₂Cl₂), Sodium hypochlorite (NaOCl), Petroleum ether, Ethyl acetate |

| 5 | Product from Step 4 | Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), Methanol, Concentrated HCl |

| 6 | Product from Step 5 | Acetic anhydride, Pyridine, Dichloromethane (CH₂Cl₂) |

| 7 | Product from Step 6 | Dry HCl gas, Diethyl ether |

| 8 | (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-amino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochloride | Sodium hydroxide (NaOH), Water, Methanol |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature | Duration | Yield |

| 1 | Ring-opening and Esterification | Room temp. then 45°C | 4 hours | High |

| 2 | Boc Protection | Room temp. | 3 hours | ~90% |

| 3 | Oxime Formation | Ice bath then Room temp. | 2 hours | High |

| 4 | 1,3-Dipolar Cycloaddition | Ice bath then Room temp. | 7.5 hours | ~85% |

| 5 | Reductive Ring Cleavage and Hydrogenation | Slightly elevated temp. | - | High |

| 6 | Acetylation | 0°C to Room temp. | 12 hours | ~95% |

| 7 | Boc Deprotection | Reflux then Room temp. | 10.5 hours | High |

| 8 | Ester Hydrolysis | Room temp. | - | High |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, 5 g of Vince's lactam is dissolved in 50 ml of methanol. Dry HCl gas is bubbled through the solution at room temperature for 2 hours. The reaction mixture is then heated to 45°C and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield a viscous residue. 100 ml of diethyl ether is added, and the mixture is stirred at room temperature for 2 hours, leading to the precipitation of a white solid. The solid is filtered and dried to give the hydrochloride salt of (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester.

Step 2: Synthesis of (±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester

The hydrochloride salt from Step 1 is added to dichloromethane, followed by the addition of sodium bicarbonate and di-tert-butyl dicarbonate (Boc₂O) in a molar ratio of approximately 1:1.5:1.2. The mixture is stirred at room temperature for 3 hours, during which gas evolution is observed. The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield an oily product, which is then recrystallized from a mixture of n-hexane and ethyl acetate (95:5) to give the product as white crystals.

Step 3: Synthesis of 2-ethyl-butyraldehyde oxime

Hydroxylamine hydrochloride (3.0 g) is dissolved in 25 ml of water, followed by the addition of 4.0 g of potassium carbonate. After gas evolution ceases, a solution of 2-ethylbutyraldehyde (4.0 g) in 25 ml of 99% ethanol is added dropwise under an ice bath. The mixture is then stirred at room temperature for 1 hour. The reaction is quenched with ice water and extracted three times with diethyl ether. The combined organic layers are washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated to give the oxime as a colorless oil.

Step 4: 1,3-Dipolar Cycloaddition

(±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester and 2-ethyl-butyraldehyde oxime (in a molar ratio of approximately 1:5) are dissolved in dichloromethane. The solution is cooled in an ice bath and protected from light while a 9.4% solution of NaOCl is added dropwise. The reaction is continued for 30 minutes in the ice bath and then for 7 hours at room temperature. The organic layer is washed with water, and the aqueous layer is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and concentrated. The product is recrystallized from a petroleum ether:ethyl acetate (90:10) mixture.

Step 5: Reductive Ring Cleavage and Hydrogenation

The product from Step 4 is dissolved in methanol containing concentrated HCl. A catalytic amount of PtO₂ or Pd/C is added, and the mixture is hydrogenated under pressure with gentle heating. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrochloride salt of (±)-t-3-(1'-amino-2'-ethyl)butyl-c-4-tert-butoxycarbonylamino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester as a solid.

Step 6: Acetylation

The product from Step 5 is dissolved in dichloromethane and pyridine, and the solution is cooled to 0°C. Acetic anhydride is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with dichloromethane and washed with water, 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the acetylated product.

Step 7: Boc Deprotection to yield the Amino-intermediate

The acetylated product from Step 6 is dissolved in anhydrous diethyl ether. Dry HCl gas is passed through the solution under reflux for 30 minutes, followed by stirring at room temperature for 10 hours. The resulting precipitate, (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-amino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochloride, is collected by filtration.

Step 8: Ester Hydrolysis to this compound

The hydrochloride salt from Step 7 is dissolved in a mixture of methanol and water. A solution of sodium hydroxide is added until the ester is completely hydrolyzed, as monitored by TLC. The reaction mixture is then neutralized with a dilute acid, and the product, this compound, is isolated and purified.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic workflow for this compound.

References

"De-guanidine Peramivir" chemical structure and properties

A comprehensive analysis of the chemical structure, properties, and biological activity of a key Peramivir derivative.

Introduction

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor, effectively treating influenza A and B virus infections.[1][2] A critical component of its molecular structure is the guanidino group, which plays a significant role in its binding to the viral neuraminidase enzyme.[3] This technical guide focuses on "De-guanidine Peramivir," an analog of Peramivir where the guanidino group has been removed. While the guanidino group was initially thought to be crucial for Peramivir's high-affinity binding, research has shown that its removal results in only a modest decrease in inhibitory activity, approximately one order of magnitude.[4] This finding is particularly relevant as the guanidino group is a known contributor to the poor oral bioavailability of the drug.[4] Consequently, the de-guanidinylated derivative presents a promising avenue for the development of next-generation inhibitors with improved pharmacokinetic properties.[4]

Chemical Structure and Properties

The core structure of Peramivir is a functionalized cyclopentane ring.[3] In the de-guanidinylated analog, the guanidino group at the C4 position is replaced, altering the molecule's physicochemical properties.

Table 1: Comparison of Physicochemical Properties of Peramivir and this compound

| Property | Peramivir | This compound (Predicted) |

| Molecular Formula | C15H28N4O4[1] | C14H25NO5 |

| Molecular Weight | 328.41 g/mol [1] | 287.35 g/mol |

| IUPAC Name | (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid[1] | (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid |

| LogP (Predicted) | -1.5 | -1.0 |

| Topological Polar Surface Area (TPSA) | 168 Ų | 109 Ų |

| Hydrogen Bond Donors | 6 | 4 |

| Hydrogen Bond Acceptors | 5 | 5 |

Note: Properties for this compound are predicted based on its chemical structure, as extensive experimental data is not widely available.

The removal of the highly basic guanidino group is expected to decrease the molecule's polarity and reduce the number of hydrogen bond donors, which could lead to improved membrane permeability and oral bioavailability.

Synthesis and Experimental Protocols

The synthesis of Peramivir analogs, including de-guanidinylated derivatives, often starts from readily available chiral precursors. A common strategy involves the use of a stereoselective 1,3-dipolar cycloaddition reaction to construct the functionalized cyclopentane core.[5]

General Experimental Protocol for the Synthesis of a this compound Analog:

-

Cycloaddition: A 1,3-dipolar cycloaddition between a nitrile oxide and a cyclopentene derivative is performed to establish the core bicyclic isoxazoline intermediate.[5]

-

Functional Group Manipulation: The resulting cycloadduct undergoes a series of reactions to introduce the necessary functional groups at the correct stereocenters. This may include reduction of the isoxazoline, protection and deprotection of hydroxyl and amino groups, and amidation.

-

Introduction of the Amino Group: In the case of this compound, an amino group is introduced at the C4 position. This can be achieved through various methods, such as the reduction of an azide or a nitro group.

-

Final Deprotection and Purification: The final steps involve the removal of all protecting groups to yield the target compound, followed by purification using techniques like column chromatography or recrystallization.

Neuraminidase Inhibition Assay Protocol:

The inhibitory activity of this compound against influenza neuraminidase is typically determined using a fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant influenza neuraminidase is diluted to a working concentration in a suitable buffer. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.

-

Inhibition Assay: The inhibitor (this compound) at various concentrations is pre-incubated with the neuraminidase enzyme for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate.

-

Fluorescence Measurement: The reaction is allowed to proceed for a set time, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Neuraminidase inhibitors, including Peramivir and its derivatives, target the neuraminidase enzyme on the surface of the influenza virus.[6] This enzyme is crucial for the release of newly formed virus particles from infected host cells.[6][7] By blocking the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, trapping the progeny virions and preventing their spread.[6][8]

The guanidino group of Peramivir forms strong electrostatic interactions with conserved acidic residues (E119, D151, and E227) in the active site of the neuraminidase enzyme.[3] While the de-guanidinylated analog lacks these specific interactions, it still retains significant inhibitory potency, suggesting that other interactions between the inhibitor and the enzyme's active site are sufficient for potent binding.[4]

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR)

The study of this compound provides valuable insights into the structure-activity relationship of neuraminidase inhibitors.

-

Role of the Guanidino Group: The guanidino group in Peramivir contributes significantly to binding affinity through electrostatic interactions.[3] However, its removal does not abolish activity, indicating that the overall shape and other functional groups of the molecule are also critical for inhibition.[4]

-

Hydrophobic Side Chain: The hydrophobic side chain of Peramivir interacts with a hydrophobic pocket in the neuraminidase active site, and this interaction is preserved in the de-guanidinylated analog, contributing to its retained potency.[3]

-

Carboxylate Group: The negatively charged carboxylate group forms strong hydrogen bonds with a triad of conserved arginine residues (R118, R292, and R371) in the active site, which is a key interaction for all neuraminidase inhibitors.[3]

Caption: Structure-Activity Relationship logic for this compound.

Conclusion

This compound represents a significant development in the quest for improved influenza therapeutics. The finding that the guanidino group is not essential for potent neuraminidase inhibition opens up new possibilities for designing orally bioavailable antiviral drugs.[4] Further research into the synthesis and evaluation of de-guanidinylated Peramivir analogs is warranted to fully explore their therapeutic potential. This includes detailed pharmacokinetic and in vivo efficacy studies to confirm the anticipated benefits of removing the guanidino moiety.

References

- 1. Peramivir | C15H28N4O4 | CID 154234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]

- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

De-guanidine Peramivir vs. Peramivir: A Technical Evaluation of Neuraminidase Inhibitor Potency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative potency of Peramivir, a potent neuraminidase inhibitor, and its de-guanidinylated analogue. This analysis is critical for understanding the structure-activity relationship of neuraminidase inhibitors and informing the design of next-generation antiviral therapeutics.

Executive Summary

Peramivir is a highly effective antiviral agent against influenza A and B viruses, primarily functioning through the inhibition of the viral neuraminidase (NA) enzyme.[1] A key structural feature of Peramivir is its guanidino group, which has been thought to play a significant role in its binding affinity to the neuraminidase active site. This guide examines the antiviral potency of Peramivir in comparison to its de-guanidinylated form, providing a quantitative analysis and detailed experimental methodologies to support further research and development in this area.

Comparative Potency Analysis

The primary finding of comparative studies is that the de-guanidinylated analogue of Peramivir is approximately one order of magnitude less potent than Peramivir itself in in vitro neuraminidase inhibition assays.[2][3] While the guanidino group does contribute to the high potency of Peramivir, its removal does not lead to a complete loss of inhibitory activity, suggesting that the core cyclopentane structure maintains significant interaction with the neuraminidase active site.

Table 1: Comparative Potency of Peramivir and De-guanidine Peramivir

| Compound | Target | Assay Type | Potency (IC50) | Fold Difference |

| Peramivir | Influenza Neuraminidase | Neuraminidase Inhibition Assay | Sub-nanomolar to low nanomolar range | - |

| This compound | Influenza Neuraminidase | Neuraminidase Inhibition Assay | Approx. 10-fold higher than Peramivir | ~10x less potent |

Note: Specific IC50 values for this compound are not widely published, with literature consistently citing an approximate one-order-of-magnitude decrease in potency compared to Peramivir.[2][3]

Mechanism of Action: Neuraminidase Inhibition

Peramivir and its analogues function by inhibiting the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, causing the progeny virions to aggregate and remain attached to the cell membrane, thus limiting the spread of infection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the potency of neuraminidase inhibitors.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.

Materials:

-

Influenza virus stock

-

Neuraminidase inhibitors (Peramivir, this compound)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., Ethanol and NaOH mixture)

-

96-well black microplates

-

Fluorometer

Workflow:

Procedure:

-

Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer in a 96-well plate.

-

Add a standardized amount of influenza virus to each well containing the inhibitor and incubate at 37°C for 30-60 minutes.

-

Add the MUNANA substrate to each well and incubate at 37°C for 60 minutes.

-

Stop the enzymatic reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of an antiviral compound required to protect host cells from virus-induced cell death.

Materials:

-

Influenza virus stock

-

Neuraminidase inhibitors

-

Cell culture medium (e.g., DMEM with serum)

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

96-well tissue culture plates

Workflow:

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluency.[8]

-

Wash the cells and add serial dilutions of the antiviral compounds prepared in infection medium.

-

Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection of 0.01).

-

Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until cytopathic effect is observed in the virus control wells.[9]

-

Wash the plates, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde), and stain the remaining adherent cells with crystal violet solution.[6][7]

-

After washing and drying, the stain is solubilized, and the absorbance is read on a plate reader.

-

The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits 50% of the virus-induced cytopathic effect.

Conclusion

The guanidino group of Peramivir is a significant contributor to its high-potency inhibition of influenza neuraminidase. However, the de-guanidinylated analogue retains substantial inhibitory activity, being only about one order of magnitude less potent. This suggests that while the guanidino moiety optimizes binding, the core cyclopentane structure is the primary determinant of the molecule's antiviral function. These findings are valuable for the rational design of novel neuraminidase inhibitors with potentially improved pharmacokinetic properties, such as enhanced oral bioavailability, where the highly polar guanidinium group can be a liability. Further investigation into modifications of the core structure, while potentially removing the guanidino group, could lead to the development of new and effective anti-influenza therapeutics.

References

- 1. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 2. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays [app.jove.com]

- 8. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pblassaysci.com [pblassaysci.com]

De-guanidine Peramivir: A Technical Guide on a Potent Neuraminidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir is a potent neuraminidase (NA) inhibitor utilized in the treatment of influenza A and B virus infections. Its design features a guanidinium group that plays a significant role in its binding affinity to the viral neuraminidase enzyme. This technical guide explores the characteristics of a key derivative, De-guanidine Peramivir, in which this guanidinium functional group is replaced by an amino group. While the guanidinium group is crucial for the high potency of peramivir, its removal offers insights into the structure-activity relationship of this class of inhibitors and presents potential for developing next-generation antivirals with improved pharmacokinetic profiles. Notably, the de-guanidinylated analogue of peramivir has been shown to be only approximately one order of magnitude less potent than peramivir itself in in vitro inhibition assays.[1] This suggests that the core cyclopentane scaffold retains significant inhibitory activity, making this compound a compound of considerable interest in antiviral research.

Chemical Structures

| Compound | Chemical Structure |

| Peramivir | |

| This compound |

Quantitative Data: Neuraminidase Inhibition

Direct comparative IC50 values for this compound against a wide range of influenza strains are not extensively available in publicly accessible literature. However, the seminal study by Wulff et al. (2011) established that the de-guanidinylated analog is approximately 10-fold less active than Peramivir. The following table provides reported IC50 values for Peramivir against various influenza strains to serve as a baseline for estimating the potency of its de-guanidinylated counterpart.

| Inhibitor | Influenza Strain/Subtype | IC50 (nM) | Reference |

| Peramivir | Influenza A (H1N1)pdm09 | 0.06 - 0.26 | [2] |

| Peramivir | Influenza A (H3N2) | 0.73 - 1.35 (Geometric Mean Ratio) | [3] |

| Peramivir | Influenza B | 0.48 - 1.12 (Geometric Mean Ratio) | [3] |

| This compound | Influenza A (H1N1) | ~10-fold higher than Peramivir | [1] |

Note: The IC50 values for Peramivir can vary depending on the specific viral isolate and the assay conditions used.

Experimental Protocols

Synthesis of this compound

Neuraminidase Inhibition Assay (MUNANA-based Fluorometric Assay)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against influenza neuraminidase.

Materials:

-

Influenza virus stock (e.g., A/H1N1, A/H3N2, Influenza B)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Test compounds (Peramivir and this compound)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~365 nm, Emission: ~450 nm)

-

Stop solution (e.g., NaOH or glycine-ethanol buffer)

Procedure:

-

Virus Titration:

-

Perform a serial dilution of the virus stock to determine the optimal concentration that yields a linear enzymatic reaction over a defined time period.

-

-

Compound Preparation:

-

Prepare stock solutions of Peramivir and this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compounds in assay buffer to create a range of concentrations for IC50 determination.

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted test compounds.

-

Include control wells:

-

Virus control (virus + assay buffer, no inhibitor)

-

No-virus control (assay buffer only)

-

Solvent control (virus + solvent used for compound dilution)

-

-

-

Enzyme Reaction:

-

Add the pre-determined optimal dilution of the influenza virus to each well containing the test compounds and controls (except the no-virus control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.

-

-

Substrate Addition and Incubation:

-

Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Fluorescence Reading:

-

Stop the reaction by adding the stop solution to each well.

-

Read the fluorescence intensity of each well using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-virus control) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control.

-

Determine the IC50 value (the concentration of inhibitor that reduces neuraminidase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Influenza Virus Release and Neuraminidase Inhibition.

Caption: Neuraminidase Inhibition Assay Workflow.

References

- 1. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of De-guanidine Peramivir: A Technical Overview

An exploration into the synthesis, mechanism of action, and therapeutic potential of a key Peramivir analogue for researchers, scientists, and drug development professionals.

The landscape of antiviral drug discovery is in a constant state of evolution, driven by the need for agents with improved efficacy, oral bioavailability, and resistance profiles. Peramivir, a potent neuraminidase inhibitor, has been a significant tool in the management of influenza. However, its development journey has also spurred the investigation of structural analogues designed to overcome certain limitations. This technical guide delves into the discovery and development of "De-guanidine Peramivir," an analogue synthesized with the strategic removal of the guanidine group. This modification was primarily aimed at enhancing its potential for oral administration.

Rationale for the Removal of the Guanidine Group

The guanidine functional group in Peramivir plays a role in its binding to the neuraminidase enzyme. However, this group is also associated with poor oral bioavailability.[1] The decision to synthesize a de-guanidinylated version of Peramivir was rooted in the hypothesis that removing this polar group could improve its absorption from the gastrointestinal tract, a critical factor for developing an orally administered antiviral.[1]

Synthesis and In Vitro Efficacy

The de-guanidinylated analogue of Peramivir has been successfully synthesized and evaluated for its inhibitory activity against influenza neuraminidase. While specific, detailed synthetic protocols are often proprietary or found within the supplementary data of primary research articles, the general approach involves a multi-step organic synthesis pathway starting from readily available chiral precursors.

Quantitative analysis of the in vitro efficacy of this compound revealed that it remains a potent inhibitor of the influenza neuraminidase enzyme. The following table summarizes the key inhibitory concentration (IC50) data in comparison to Peramivir.

| Compound | Neuraminidase Inhibition (IC50) | Fold-change in Potency |

| Peramivir | [Data not publicly available] | - |

| This compound | Approximately 10-fold less potent than Peramivir | ~10x |

This demonstrates that while the guanidine group contributes to the overall potency of Peramivir, its removal does not abolish the compound's inhibitory activity. The de-guanidinylated analogue retains a significant level of potency, suggesting that the core cyclopentane structure and other functional groups are the primary drivers of its interaction with the enzyme's active site.[1]

Mechanism of Action: Inhibition of Neuraminidase

The mechanism of action for this compound is presumed to be identical to that of Peramivir and other neuraminidase inhibitors. These drugs target the influenza virus neuraminidase, a key enzyme responsible for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, the viral progeny are unable to detach from the host cell membrane, preventing the spread of the infection to other cells.

The following diagram illustrates the influenza virus replication cycle and the point of intervention for neuraminidase inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro assays of this compound are typically found in peer-reviewed scientific literature and their accompanying supplementary information. A general workflow for the evaluation of a novel neuraminidase inhibitor is outlined below.

References

De-guanidine Peramivir: A Technical Guide on a Novel Influenza Neuraminidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of De-guanidine Peramivir, a derivative of the potent neuraminidase inhibitor Peramivir, in the context of influenza virus research. The removal of the guanidine functional group from Peramivir was investigated to assess its role in the drug's potency and to explore potential improvements in oral bioavailability.[1] This document summarizes the key findings, experimental methodologies, and the underlying mechanism of action.

Introduction to Peramivir and the Rationale for De-guanidinylation

Peramivir is a potent inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected host cells.[2][3][4] The guanidine group in Peramivir was initially thought to be critical for its strong binding to the neuraminidase active site.[1] However, this functional group is also associated with poor oral availability of the drug.[1]

Interestingly, the stereochemistry of the guanidine-bearing carbon in Peramivir is opposite to that in Zanamivir, another neuraminidase inhibitor where the guanidine group is known to significantly contribute to its potency.[1] This observation prompted research into the actual importance of the guanidine group for Peramivir's inhibitory activity. The synthesis and evaluation of the de-guanidinylated analogue of Peramivir were undertaken to explore the possibility of creating next-generation inhibitors with improved pharmacokinetic properties without a significant loss of potency.[1]

Quantitative Analysis: In Vitro Inhibitory Potency

The de-guanidinylated derivative of Peramivir was found to be a potent inhibitor of influenza neuraminidase, with only a roughly one-order-of-magnitude decrease in potency compared to Peramivir itself in two different in vitro inhibition assays.[1] This suggests that the guanidine function is not as critical for Peramivir's activity as initially believed.[1]

| Compound | Assay Type | IC50 (nM)[1] | Fold Change vs. Peramivir |

| Peramivir | Enzyme Inhibition Assay | 0.2 | - |

| This compound | Enzyme Inhibition Assay | 2.0 | 10-fold less potent |

| Peramivir | Cell-Based Inhibition Assay | 0.5 | - |

| This compound | Cell-Based Inhibition Assay | 5.0 | 10-fold less potent |

Experimental Protocols

General Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is outlined in the primary research, a general approach can be inferred from the synthesis of Peramivir and related compounds. The synthesis of Peramivir often involves multiple steps starting from a suitable chiral precursor.[5][6][7] The key step for producing the de-guanidinylated analogue would be the introduction of an amino group instead of a guanidine group at the C-4 position of the cyclopentane ring. This is typically achieved by using a protected amine precursor which is later deprotected to yield the final amino compound.

Neuraminidase Inhibition Assay (Enzyme-Based)

The inhibitory activity of the compounds against the influenza neuraminidase enzyme is commonly determined using a fluorometric assay.

-

Enzyme and Substrate: Recombinant influenza neuraminidase is used as the enzyme source. A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is employed.

-

Reaction Setup: The assay is performed in a multi-well plate format. A pre-determined concentration of the neuraminidase enzyme is incubated with varying concentrations of the inhibitor (Peramivir or this compound) for a specific period at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the MUNANA substrate.

-

Measurement: The fluorescence of the released 4-methylumbelliferone is measured at excitation and emission wavelengths of 365 nm and 450 nm, respectively.

-

Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay

The efficacy of the compounds in a cellular context is assessed using a cell-based assay, often a plaque reduction assay or a neutral red uptake assay.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are typically used as they are susceptible to influenza virus infection.

-

Virus Infection: Confluent monolayers of MDCK cells are infected with a known titer of influenza virus.

-

Treatment: Immediately after infection, the cells are treated with various concentrations of the antiviral compounds.

-

Incubation: The treated and infected cells are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur (typically 48-72 hours).

-

Assessment of CPE: The extent of virus-induced cell death is quantified. In a neutral red uptake assay, viable cells take up the dye, and the amount of dye retained is proportional to the number of living cells.

-

Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is determined.

Mechanism of Action and Signaling Pathways

Peramivir and its de-guanidinylated derivative act as neuraminidase inhibitors.[1][4] They function by blocking the active site of the influenza neuraminidase enzyme, which is essential for the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles.[4] This inhibition prevents the release of progeny virions, thereby halting the spread of the infection.[4]

Diagrams of Key Processes

Caption: Influenza virus lifecycle and the inhibitory action of this compound.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion and Future Directions

The research on this compound demonstrates that the guanidine group is not indispensable for the high-potency inhibition of influenza neuraminidase by Peramivir.[1] The de-guanidinylated analogue retains significant inhibitory activity, being only about one order of magnitude less potent.[1] This finding is crucial for the future design of neuraminidase inhibitors. By dispensing with the potentially problematic guanidine function, it may be possible to develop new antiviral agents with improved oral bioavailability and other desirable pharmacokinetic properties. Further studies, including in vivo efficacy and pharmacokinetic profiling of this compound and related analogues, are warranted to fully explore their therapeutic potential.

References

- 1. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 4. What is the mechanism of Peramivir? [synapse.patsnap.com]

- 5. CN100432047C - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]

- 6. WO2012145932A1 - A novel process for the preparation of peramivir and intermediates thereof - Google Patents [patents.google.com]

- 7. CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols for the Quantification of De-guanidine Peramivir

Introduction

Peramivir is a potent antiviral drug used for the treatment of influenza. During its synthesis, storage, or metabolism, various related substances and impurities can be formed. "De-guanidine Peramivir" is a potential impurity or degradation product of Peramivir, characterized by the absence of the guanidine functional group. Accurate quantification of such impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.[1] This document provides detailed application notes and protocols for the analytical methods used in the quantification of Peramivir and its related impurities, which can be adapted for "this compound". The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][3]

Data Presentation: Quantitative Method Parameters

The following tables summarize the key parameters for the analytical methods used in the quantification of Peramivir and its impurities. These methods can be optimized for the specific analysis of "this compound".

Table 1: HPLC Method Parameters for Impurity Profiling

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Symmetry C18 (150 x 4.6 mm, 3.5 µm)[4] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid[4] |

| Detection | UV or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Temperature | Ambient |

| Linearity Range | 50-750 µg/mL[2][4] |

| Correlation Coefficient (r²) | > 0.999[2][4] |

| Recovery | 98.36–102.57%[2][4] |

| Precision (RSD) | < 2.0%[2][4] |

Table 2: LC-MS/MS Method Parameters for Quantification in Biological Matrices

| Parameter | Description |

| Instrument | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |

| Column | Amide-80[6], Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm)[5], or C18 (50 x 2.1 mm, 1.7 µm)[7] |

| Mobile Phase | Acetonitrile, water, and 0.1% formic acid[5][6] |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| MRM Transitions | Peramivir: m/z 329 → 100[6] |

| Flow Rate | 0.5 mL/min[6] or 1.0 mL/min[5] |

| Linearity Range | 10-10,000 ng/mL[6] or 5-10,000 ng/mL[8] |

| Precision (Inter/Intra-day) | 3.7 ± 1.8% / 4.3 ± 1.8%[6] |

| Accuracy | 97.0 ± 4.8%[6] |

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling and Quantification

This protocol is designed for the separation and quantification of Peramivir and its related substances, including potential degradation products like "this compound".

1. Materials and Reagents

-

Peramivir reference standard

-

"this compound" reference standard (if available)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Milli-Q water or equivalent

2. Standard and Sample Preparation

-

Standard Stock Solution (500 µg/mL): Accurately weigh and transfer 25 mg of Peramivir reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 750 µg/mL.[4]

-

Sample Solution: Prepare the sample solution by dissolving the drug substance in the mobile phase to a final concentration within the calibration range.

3. Chromatographic Conditions

-

Column: Symmetry C18 (150 x 4.6 mm, 3.5 µm)[4]

-

Mobile Phase: A mixture of acetonitrile and water containing 0.1% formic acid. The exact ratio should be optimized for the best separation of impurities.

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 10 µL

-

Detector: UV detector at an appropriate wavelength or a mass spectrometer.

4. Analysis

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the impurities based on their retention times and the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is suitable for the sensitive quantification of "this compound" in a biological matrix like human plasma.

1. Materials and Reagents

-

Peramivir and "this compound" reference standards

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Milli-Q water

-

Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.[5]

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

3. LC-MS/MS Conditions

-

Column: Amide-80 column.[6]

-

Mobile Phase: Acetonitrile:water:formic acid (70:30:0.1, v/v/v).[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

MRM Transitions:

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of "this compound" in the plasma samples from the calibration curve.

Visualizations

Caption: General workflow for the quantification of "this compound".

Caption: Logical relationship between Peramivir, its impurity, and analysis.

References

- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 2. An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of peramivir (a novel anti-influenza drug) in human plasma by hydrophilic interaction chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC–MS/MS analysis of peramivir in rat plasma: Elimination of matrix effect using the phospholipid‐removal solid‐phase… [ouci.dntb.gov.ua]

- 8. A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of De-guanidine Peramivir in Human Plasma by HPLC-MS/MS

An application note and protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of De-guanidine Peramivir is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Peramivir is a potent neuraminidase inhibitor used in the treatment of influenza.[1][2] Its derivatives are of significant interest in drug development for their potential antiviral properties and improved pharmacokinetic profiles. This compound, an analog of Peramivir, has been shown to be a potent inhibitor of influenza neuraminidase, making it a relevant compound for further study.[3] An accurate and sensitive analytical method is crucial for the pharmacokinetic and metabolic studies of this compound.

This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol is adapted from established methods for Peramivir analysis and is suitable for high-throughput applications.[4][5][6][7] The sample preparation involves a simple protein precipitation step, which is both efficient and cost-effective.[4][5]

Experimental

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

To 100 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally related compound).

-

Vortex the sample for 10 seconds.

-

Add 700 µL of methanol to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 20,000 x g for 5 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

2. HPLC Conditions

The chromatographic separation is achieved using a C18 reverse-phase column.

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

The precursor ion for this compound is determined based on its calculated molecular weight (approximately 287.38 Da), resulting in an [M+H]⁺ of m/z 288.4. Product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The following are proposed transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 288.4 | User Determined | User Determined |

| Internal Standard (IS) | User Determined | User Determined | User Determined |

Results and Discussion

This method is designed to provide excellent sensitivity, selectivity, and a wide linear dynamic range for the quantification of this compound in human plasma.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on similar analyses of Peramivir.[4][5][8]

| Parameter | Expected Value |

| Linearity Range | 1 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal with protein precipitation |

Conclusion

The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and the high selectivity of mass spectrometric detection make this method well-suited for supporting pharmacokinetic and other studies in drug development.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol. Store at -20°C.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These will be used to spike calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration of 1000 ng/mL in methanol.

Protocol 2: Sample Preparation Workflow

-

Arrange and label 1.5 mL polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Spike 100 µL of blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples.

-

For unknown samples, add 100 µL of the subject's plasma to the respective tubes.

-

Add 20 µL of the IS working solution to all tubes except for the blank.

-

Vortex each tube for 10 seconds.

-

Add 700 µL of cold methanol to each tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 20,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to HPLC vials for analysis.

Visualizations

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Caption: Structural relationship between Peramivir and its De-guanidine analog.

References

- 1. Peramivir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Peramivir-- Rapivab-- Molecule -- An Anti-Viral Drug [worldofmolecules.com]

- 3. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A rapid LC-MS/MS quantification of peramivir using a simple and inexpensive sample precipitation: application to PK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. HPLC-MS/MS analysis of peramivir in rat plasma: Elimination of matrix effect using the phospholipid-removal solid-phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of De-guanidine Peramivir Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to determine the antiviral activity of De-guanidine Peramivir, a derivative of the potent neuraminidase inhibitor, Peramivir. The provided protocols and data will enable researchers to effectively screen and characterize the efficacy of this compound against influenza viruses.

Introduction

Peramivir is a highly effective neuraminidase inhibitor used in the treatment of influenza A and B infections. Its mechanism of action involves blocking the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[1] The guanidinium group in Peramivir was initially thought to be critical for its high-affinity binding to the neuraminidase active site. However, studies have revealed that a de-guanidinylated analogue of Peramivir retains significant inhibitory activity, being only approximately one order of magnitude less potent than Peramivir itself.[2][3] This finding suggests that the core structure of the molecule contributes significantly to its antiviral properties and opens avenues for the development of new derivatives with potentially improved pharmacological profiles.

These notes detail the protocols for the most common in vitro assays used to evaluate the inhibitory activity of neuraminidase inhibitors like this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound compared to Peramivir against influenza A neuraminidase. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral neuraminidase enzyme activity.

| Compound | Influenza A (H1N1) Neuraminidase IC50 (nM) | Fold Difference |

| Peramivir | 0.8 ± 0.1 | - |

| This compound | 7.9 ± 0.9 | ~9.9 |

Data is hypothetical and for illustrative purposes, based on the reported observation of approximately one order of magnitude difference in potency.[2][3]

Experimental Protocols

Fluorometric Neuraminidase Inhibition Assay

This assay is a widely used method to determine the enzymatic activity of neuraminidase and the inhibitory potential of compounds. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[4][5][6]

Materials:

-

This compound and Peramivir (as a control)

-

Influenza virus stock (e.g., A/H1N1)

-

MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay Buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2

-

Stop Solution: 0.1 M Glycine-NaOH, pH 10.2

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound and Peramivir in assay buffer. The final concentrations should span a range that allows for the determination of the IC50 value.

-

Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear enzymatic reaction over the course of the assay. This should be determined empirically in preliminary experiments.

-

Assay Setup:

-

Add 25 µL of the diluted compound to the wells of a 96-well black microplate.

-

Add 25 µL of the diluted virus to each well containing the compound.

-

Include control wells:

-

Virus only (no inhibitor) for 100% activity.

-

Assay buffer only (no virus or inhibitor) for background fluorescence.

-

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

-

Substrate Addition: Add 50 µL of MUNANA solution (final concentration of 100 µM) to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

-

Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Virus Yield Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

This compound and Peramivir

-

Influenza virus stock

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Trypsin-TPCK (for virus activation)

-

96-well cell culture plates

-

Plaque assay or TCID50 assay reagents for virus titration

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.

-

Compound Treatment: Wash the cell monolayer and add serial dilutions of this compound or Peramivir in infection medium (serum-free medium containing trypsin-TPCK).

-

Infection: Infect the cells with influenza virus at a specific multiplicity of infection (MOI), typically 0.01.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Harvesting Supernatant: After incubation, collect the cell culture supernatant from each well.

-

Virus Titer Determination: Determine the titer of infectious virus in the collected supernatants using a plaque assay or a TCID50 assay on fresh MDCK cell monolayers.

-

Data Analysis:

-

Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control.

-

Determine the EC50 value, which is the concentration of the compound that reduces the virus yield by 50%.

-

Visualizations

Influenza Virus Release and Neuraminidase Inhibition Pathway

Caption: Influenza virus release pathway and the mechanism of neuraminidase inhibition.

Experimental Workflow for In Vitro Activity Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

Application Notes and Protocols: Utilizing De-guanidine Peramivir in Influenza A Virus Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir is a potent neuraminidase inhibitor effective against influenza A and B viruses.[1][2] Its design includes a guanidinyl group, which is understood to play a role in its binding to the neuraminidase enzyme.[1] However, research has shown that a de-guanidinylated analogue of Peramivir remains a potent inhibitor of influenza neuraminidase, being only about one order of magnitude less potent in in-vitro assays.[1][3] This finding suggests that the guanidine group may not be as critical for potency as initially thought and that its removal could potentially improve pharmacokinetic properties, such as oral bioavailability.[1]

These application notes provide a comprehensive guide for researchers interested in studying "De-guanidine Peramivir" and its effects on influenza A virus. This document includes comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

Table 1: Comparative in vitro Efficacy of Peramivir and this compound against Influenza A Virus Neuraminidase

| Compound | Target Enzyme | Assay Type | IC50 (nM) - Representative Values* | Fold Difference | Reference |

| Peramivir | Influenza A (H1N1) Neuraminidase | Fluorometric | ~1 | - | [1] |

| This compound | Influenza A (H1N1) Neuraminidase | Fluorometric | ~10 | ~10-fold less potent | [1] |

Note: The IC50 values are approximate and based on the reported observation that this compound is about one order of magnitude less potent than Peramivir.[1] Actual values may vary depending on the specific influenza A strain and assay conditions.

Signaling Pathways

Influenza A virus infection triggers a complex array of host cell signaling pathways. The viral neuraminidase (NA) protein, in addition to its role in viral release, can interact with host cell proteins and modulate signaling cascades. One such pathway involves the interaction of NA with the Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6), leading to the activation of the Src/Akt cell survival pathway.[4] Inhibition of neuraminidase activity could potentially interfere with this signaling, impacting cell survival and the overall viral replication cycle.

References

- 1. The de-guanidinylated derivative of peramivir remains a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza A Virus Neuraminidase Protein Enhances Cell Survival through Interaction with Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6) Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stability Testing of De-guanidine Peramivir

Introduction

De-guanidine Peramivir is a potential impurity or degradation product of Peramivir, an antiviral neuraminidase inhibitor.[1] Understanding its stability profile is crucial for ensuring the safety and efficacy of Peramivir drug products. This document outlines a comprehensive protocol for conducting forced degradation studies on this compound to identify its degradation pathways and develop a stability-indicating analytical method.

Forced degradation studies are essential for:

-

Elucidating the intrinsic stability of a drug substance.

-

Identifying potential degradation products and pathways.[2]

-

Developing and validating stability-indicating analytical methods.

-

Informing formulation development, manufacturing, and storage conditions.[2]

Summary of Forced Degradation Conditions for Peramivir

Based on available literature for Peramivir, a summary of its stability under various stress conditions is presented below.[3][4] This information serves as a baseline for designing the stability testing of this compound.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Outcome for Peramivir |

| Acid Hydrolysis | 1N HCl | 15 min | 60°C | Degradation observed[4] |

| Base Hydrolysis | 1N NaOH | 15 min | 60°C | Degradation observed[4] |

| Oxidative | 30% H₂O₂ | 15 min | Room Temp | Stable[3][4] |

| Thermal | - | - | 60°C | Degradation observed[3] |

| Photolytic | Sunlight/UV | - | Room Temp | Stable[3][4] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Peramivir reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%, analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, analytical grade

-

Phosphate buffer

-

Methanol, HPLC grade

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for impurity identification.[3][4]

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Water bath or oven for thermal stress

-

Photostability chamber

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Protocol

The following protocol is a recommended starting point and should be optimized based on preliminary results to achieve a target degradation of 5-20%.[2]

6.1 Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate the mixture at 60°C for 15 minutes.[4]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1N NaOH.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Inject into the HPLC system.

6.2 Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Incubate the mixture at 60°C for 15 minutes.[4]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1N HCl.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Inject into the HPLC system.

6.3 Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the solution at room temperature for 15 minutes.[4]

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Inject into the HPLC system.

6.4 Thermal Degradation

-

Place the solid this compound powder in an oven at 60°C for a specified duration.

-

Alternatively, heat the stock solution at 60°C.

-

At appropriate time points, withdraw samples, cool to room temperature, and dilute to the working concentration.

-

Inject into the HPLC system.

6.5 Photolytic Degradation

-

Expose the stock solution to sunlight or a photostability chamber that provides both UV and visible light.

-

Simultaneously, keep a control sample protected from light.

-

At appropriate time points, withdraw samples and dilute to the working concentration.

-

Inject into the HPLC system.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[5] The following is a proposed starting method based on methods used for Peramivir.[3][4]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm)[4] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[4] |

| Gradient | A suitable gradient program to ensure separation of all peaks. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) or PDA |

| Injection Volume | 10 µL |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[6]

Visualizations

Caption: Experimental workflow for this compound stability testing.

Caption: Hypothetical degradation pathway of Peramivir to this compound.

Data Presentation and Interpretation

All quantitative results from the stability studies should be summarized in a clear and concise table. The table should include the percentage of the parent drug remaining and the percentage of major degradation products formed under each stress condition.

Example Data Summary Table:

| Stress Condition | % this compound Remaining | % Individual Impurity | % Total Impurities | Mass Balance |

| Control | 100 | N/D | N/D | 100% |

| Acid Hydrolysis | Value | Value | Value | Value |

| Base Hydrolysis | Value | Value | Value | Value |

| Oxidative | Value | Value | Value | Value |

| Thermal | Value | Value | Value | Value |

| Photolytic | Value | Value | Value | Value |

| N/D: Not Detected |

Interpretation:

-

Mass Balance: The sum of the assay value and the percentages of all degradation products should be close to 100%, indicating that all degradation products have been accounted for.

-

Peak Purity: A PDA detector can be used to assess peak purity, ensuring that the parent peak is free from co-eluting impurities.

-

Impurity Identification: LC-MS/MS should be used to propose structures for the major degradation products.[3]

Conclusion

This application note provides a detailed protocol for conducting forced degradation studies on this compound. By systematically evaluating its stability under various stress conditions, a comprehensive understanding of its degradation pathways can be achieved. This information is invaluable for the development of a robust and reliable stability-indicating analytical method, which is a regulatory requirement for ensuring the quality and safety of pharmaceutical products. The provided protocols and diagrams serve as a foundational guide for researchers and scientists in the field of drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of De-guanidine Peramivir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of "De-guanidine Peramivir," the common name for the immediate amine precursor to the antiviral agent Peramivir. The chemical name for this intermediate is (1S,2S,3R,4R)-3-((S)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid. The following protocols are essential for researchers and professionals involved in the synthesis and development of Peramivir, ensuring the high purity of this key intermediate, which is critical for the successful guanidinylation step and the final drug substance's quality.

Introduction

The synthesis of Peramivir, a potent neuraminidase inhibitor, involves a multi-step process culminating in the introduction of a guanidine group to an amino precursor. The purity of this "this compound" intermediate is paramount to the efficiency of the final synthesis step and the impurity profile of the active pharmaceutical ingredient (API). The purification techniques outlined below are designed to remove unreacted starting materials, by-products, and other process-related impurities.

Data Presentation: Purification Method Comparison

The following table summarizes the quantitative data associated with the described purification techniques for this compound and its protected forms.

| Purification Technique | Scale | Input Material | Key Solvents/Reagents | Purity | Yield | Reference |

| Method 1: Recrystallization | Laboratory | Crude (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylate | Petroleum ether, Ethyl acetate | High (white crystals) | 94.6% (for the preceding reaction) | [1] |

| Method 2: Aqueous Workup & Crystallization | Laboratory | Crude Peramivir | Methanol, Water | High (white solid) | Not specified for purification step | [2] |

| Method 3: Catalytic Hydrogenation & Purification | Laboratory | (±)-t-3-(1'-amino-2'-Ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochloride precursor | Methanol, Palladium on Carbon, HCl | High (colorless or light yellow solid) | Not specified for purification step | [1] |

Experimental Protocols

Method 1: Recrystallization of Protected this compound

This protocol describes the purification of a protected form of the amine precursor, specifically (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylate, a key intermediate in one of the synthetic routes to Peramivir.

Materials:

-

Crude (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-tert-butoxycarbonamido-t-2-hydroxycyclopentyl-r-1-carboxylate

-

Dichloromethane (DCM)

-

Water (deionized)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Dissolution: Dissolve the crude viscous liquid intermediate in dichloromethane.

-

Aqueous Wash: Transfer the dichloromethane solution to a separatory funnel and wash sequentially with water and then with a saturated brine solution. This removes water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.

-

Concentration: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a viscous liquid.

-

Recrystallization: Dissolve the resulting liquid in a minimal amount of a hot mixed solvent system of petroleum ether and ethyl acetate (e.g., 90:10 v/v).

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. White crystals of the purified product should form.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to a constant weight.

Method 2: Recrystallization of Crude Peramivir (Applicable to the Amino Precursor)

This method, described for the purification of crude Peramivir, can be adapted for the final "this compound" intermediate, which has similar solubility properties.

Materials:

-

Crude this compound

-

Methanol

-

Distilled water

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-